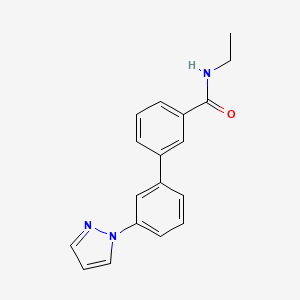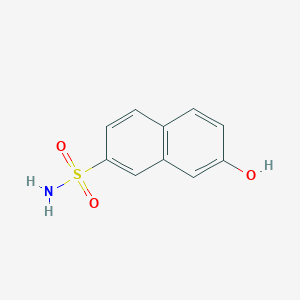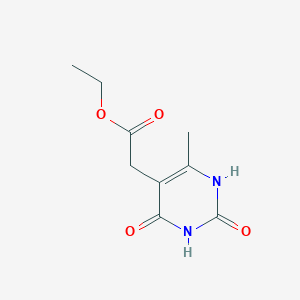
N-(4-chloro-2-methylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chloro-2-methylphenyl)nicotinamide derivatives involves complex chemical reactions, aiming to explore their potential as herbicides and understand their structure-activity relationships. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides have been designed and synthesized, showing excellent herbicidal activity against certain weeds. These compounds are derived from nicotinic acid, highlighting innovative approaches in herbicide development (Chen Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied to understand their supramolecular assemblies and hydrogen bonding patterns. For example, research on isomeric 2-chloro-N-(nitrophenyl)nicotinamides reveals diverse supramolecular structures formed through hydrogen bonds, indicating significant structural versatility and potential for various chemical and biological applications (M. D. de Souza et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives demonstrates their potential in synthetic chemistry and pharmaceutical applications. For instance, the synthesis and characterization of pharmaceutical co-crystals of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibit enhanced thermal stability and highlight the importance of supramolecular interactions in pharmaceutical design (A. Lemmerer et al., 2010).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, of this compound derivatives, are critical for their application in various fields. The co-crystallization of nicotinamide with other compounds, such as 2-chloro-4-nitrobenzoic acid, results in materials with distinct physical properties, such as improved solubility and thermal stability, which are advantageous for pharmaceutical applications (A. Lemmerer et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interaction with other molecules, play a significant role in its potential applications. Research into the inhibition effect of nicotinamide and its derivatives on corrosion illustrates the broad utility of these compounds beyond their biological activity, showcasing their potential as corrosion inhibitors and reflecting their versatile chemical properties (M. Jeeva et al., 2017).
Mécanisme D'action
The mechanism of action of nicotinamide derivatives is primarily through their role as a component of the coenzyme NAD . They have been investigated for a variety of biological applications, including preventing Type I diabetes and having antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLDAPFSZGWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-isobutyl-1'-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621721.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B5621722.png)
![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazol-5-yl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B5621724.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5621727.png)
![3-{[(3R*,4S*)-3-(2-carboxyethyl)-4-(dimethylamino)piperidin-1-yl]methyl}benzoic acid](/img/structure/B5621728.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5621747.png)


![1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5621782.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5621799.png)
![3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5621801.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone](/img/structure/B5621812.png)